molecular formula C14H11NO4 B14075838 Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- CAS No. 67414-64-6

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-

Cat. No.: B14075838
CAS No.: 67414-64-6
M. Wt: 257.24 g/mol
InChI Key: MMIWIEIVTXVDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- is an organic compound with the molecular formula C14H11NO4. It is known for its unique structure, which includes both an amino group and a hydroxy group attached to a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- typically involves the reaction of 4-amino-2-hydroxybenzoic acid with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The mixture is then heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- is unique due to the presence of both amino and hydroxy groups on the benzoyl moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-amino-2-hydroxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWIEIVTXVDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436703
Record name Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67414-64-6
Record name Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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